3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene
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Overview
Description
3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene is an organic compound that features a trifluoromethyl group, a nitro group, and a methylphenylthio group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can facilitate the reduction of the nitro group.
Substitution: Nucleophiles such as thiolates or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties, such as UV filters and photoinitiators
Mechanism of Action
The mechanism of action of 3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions. The methylphenylthio group can influence the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent.
4-(Trifluoromethyl)benzenesulfonyl chloride: Another compound with a trifluoromethyl group used in organic synthesis.
Uniqueness
3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro and methylphenylthio groups provide additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfanyl-3-nitro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2S/c1-9-2-4-12(5-3-9)21-13-7-10(14(15,16)17)6-11(8-13)18(19)20/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJQSZIXXJJIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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